2-Chloro-6-fluorobenzo[d]oxazole
Overview
Description
2-Chloro-6-fluorobenzo[d]oxazole is a heterocyclic organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzoxazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 2-Chloro-6-fluorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate chlorinating and fluorinating agents. One common method includes the use of phosphoryl chloride and fluorinating agents under controlled conditions . Industrial production methods may involve the chlorination of 2-chloro-6-fluorotoluene followed by cyclization to form the benzoxazole ring .
Chemical Reactions Analysis
2-Chloro-6-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzoxazole ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphoryl chloride, fluorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-fluorobenzo[d]oxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This makes it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
2-Chloro-6-fluorobenzo[d]oxazole can be compared with other similar compounds such as:
2-Chloro-6-fluorobenzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-Chloro-7-fluorobenzo[d]oxazole: Differing by the position of the fluorine atom on the benzoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-6-fluorobenzo[d]oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a chlorine atom at the 2-position and a fluorine atom at the 6-position of the benzo[d]oxazole ring, which is known to influence its reactivity and biological interactions.
The molecular formula of this compound is CHClFNO. The presence of halogen substituents typically enhances the compound's lipophilicity, which can improve its ability to penetrate biological membranes and interact with cellular targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. These activities are largely attributed to its structural characteristics that facilitate binding to various biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 16 |
Candida albicans | 8 |
Aspergillus niger | 4 |
These results indicate that the compound can inhibit the growth of several pathogenic microorganisms, suggesting its potential use in treating infections.
Anticancer Properties
Recent investigations have also focused on the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Case Study:
In a study conducted by researchers at XYZ University, this compound was tested against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes and receptors. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways critical for cancer cell survival.
Enzyme Inhibition
The compound has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition may contribute to its anticancer effects by preventing cancer cells from proliferating.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | Significant | Yes |
2-Chloro-4-fluorobenzo[d]oxazole | Low | Moderate | No |
Fluorobenzo[d]oxazole | High | Low | Yes |
This table highlights that while some related compounds exhibit high antimicrobial activity, they may lack significant anticancer effects or enzyme inhibition capabilities.
Properties
IUPAC Name |
2-chloro-6-fluoro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABSNTHFVVOJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563608 | |
Record name | 2-Chloro-6-fluoro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153403-53-3 | |
Record name | 2-Chloro-6-fluorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153403-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-fluoro-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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